2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide
CAS No.: 351-38-2
Cat. No.: VC3689674
Molecular Formula: C9H7ClF3NO
Molecular Weight: 237.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 351-38-2 |
|---|---|
| Molecular Formula | C9H7ClF3NO |
| Molecular Weight | 237.6 g/mol |
| IUPAC Name | 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C9H7ClF3NO/c10-5-8(15)14-7-3-1-2-6(4-7)9(11,12)13/h1-4H,5H2,(H,14,15) |
| Standard InChI Key | MOEJRZLPQODXGM-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NC(=O)CCl)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)CCl)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Chemical Identification
2-Chloro-N-[3-(trifluoromethyl)phenyl]acetamide is an acetamide derivative with several chemical identifiers that facilitate its recognition in scientific literature and chemical databases. The compound is identified by its unique CAS registry number and specific molecular structure that defines its chemical behavior.
The primary chemical identifiers for this compound are summarized in the following table:
| Parameter | Value |
|---|---|
| Chemical Name | 2-Chloro-N-[3-(trifluoromethyl)phenyl]acetamide |
| CAS Number | 351-38-2 |
| Molecular Formula | C₉H₇ClF₃NO |
| Molecular Weight | 237.61 g/mol |
| InChI | InChI=1/C9H7ClF3NO/c10-5-8(15)14-7-3-1-2-6(4-7)9(11,12)13/h1-4H,5H2,(H,14,15) |
The compound is also known by several synonyms including N-Chloroacetyl-3-(trifluoromethyl)aniline, 2-CHLORO-3'-(TRIFLUOROMETHYL)ACETANILIDE, and N-(CHLOROACETYL)-3-(TRIFLUOROMETHYL)ANILINE .
Structural Features
The molecular structure of 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide consists of a chloroacetamide group (-NH-CO-CH₂Cl) attached to a phenyl ring that bears a trifluoromethyl (-CF₃) substituent at the meta position. This structure contributes to the compound's chemical reactivity and physical properties.
The trifluoromethyl group, characterized by three fluorine atoms attached to a carbon atom, significantly influences the electron distribution within the molecule. This group is known for its strong electron-withdrawing properties, which can affect the reactivity of nearby functional groups. The chloroacetyl portion contains a reactive chlorine atom that makes the compound suitable for various substitution reactions .
Physical Properties
General Physical Characteristics
2-Chloro-N-[3-(trifluoromethyl)phenyl]acetamide exhibits distinct physical properties that are important for its handling, storage, and application in various chemical processes. These properties have been determined through experimental measurements and predictive models.
The key physical properties of the compound are summarized in the following table:
| Property | Value | Determination Method |
|---|---|---|
| Physical State at 25°C | Solid | Based on melting point |
| Melting Point | 62.5-64°C | Experimental |
| Boiling Point | 326.4±42.0°C | Predicted |
| Density | 1.419±0.06 g/cm³ | Predicted |
| Flash Point | 151.2°C | Experimental |
| Vapor Pressure | 0.000216 mmHg at 25°C | Experimental |
| pKa | 12.35±0.70 | Predicted |
| Refractive Index | 1.513 | Experimental |
The relatively high boiling point and low vapor pressure indicate that the compound has limited volatility at room temperature, which affects its handling characteristics and potential exposure routes .
Synthesis and Chemical Reactivity
Chemical Reactivity
The chemical reactivity of 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide is primarily influenced by two key functional groups:
-
The chloromethyl group (-CH₂Cl): This group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides. This reactivity makes the compound useful as an intermediate in the synthesis of more complex molecules.
-
The amide group (-NHCO-): While amides are generally less reactive than other carbonyl derivatives, they can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
The trifluoromethyl group, although relatively inert to many chemical reactions, influences the electronic properties of the phenyl ring, potentially affecting reaction rates and selectivity in various transformations.
Applications and Research Significance
Related Compounds and Structural Analogues
The search results reveal information about structurally related compounds such as 2-(4-chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS: 403-97-4) and 2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide . These compounds share certain structural features with the target compound, particularly the 3-(trifluoromethyl)phenyl group attached to an acetamide moiety.
| Parameter | Classification/Description |
|---|---|
| Hazard Symbols | Xi - Irritant |
| Risk Codes | R20/21/22 - Harmful by inhalation, in contact with skin and if swallowed. R36/37/38 - Irritating to eyes, respiratory system and skin. |
| Safety Description | S23 - Do not breathe vapour. S36/37/39 - Wear suitable protective clothing, gloves and eye/face protection. |
| Hazard Class | IRRITANT |
These classifications indicate that the compound can cause irritation to the eyes, respiratory system, and skin, and may be harmful if inhaled, ingested, or absorbed through the skin .
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